2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine
Description
Properties
IUPAC Name |
2-(5-ethyl-1-prop-2-ynylpyrazol-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-3-9-16-11(4-2)10-13(15-16)12-7-5-6-8-14-12/h1,5-8,10H,4,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQSUPPMTBEZOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC#C)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(5-Ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Pyrazole Ring : This can be achieved by cyclization of hydrazine derivatives with 1,3-diketones.
- Introduction of the Prop-2-yn-1-yl Group : Alkylation with propargyl bromide is used to introduce this group.
- Coupling with Pyridine : The final step involves coupling the pyrazole derivative with a pyridine ring, often using palladium-catalyzed cross-coupling reactions.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.0039 - 0.025 mg/mL |
| Bacillus subtilis | 4.69 - 22.9 µM |
| Candida albicans | 16.69 - 78.23 µM |
These results suggest that the compound is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
The mechanism by which 2-(5-ethyl-1-(prop-2-yn-1-y)-1H-pyrazol-3-yl)pyridine exerts its biological effects is thought to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease pathways.
- Binding Interactions : The prop-2-yn-1-y group enhances binding to active sites on enzymes, while the pyrazole and pyridine rings facilitate interactions with hydrophobic pockets or hydrogen bonding with amino acid residues.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into structure–activity relationships (SAR) and potential therapeutic applications.
Study on Antimicrobial Activity
A study evaluated various derivatives of pyridine and pyrazole, including those similar to 2-(5-ethyl-1-(prop-2-yn-1-y)-1H-pyrazol-3-y)pyridine. The findings revealed:
- Compounds with halogen substituents exhibited enhanced antimicrobial properties.
- The presence of ethyl and propynyl groups significantly improved the potency against tested microbial strains.
This study highlights the importance of functional groups in determining biological activity and supports further exploration of this compound's derivatives .
Applications in Medicinal Chemistry
Given its promising biological activities, 2-(5-ethyl-1-(prop-2-y-n1-y)-1H-pyrazol-3-y)pyridine is being explored for:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. The structure of 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine suggests potential interactions with biological targets involved in cancer pathways. For instance, derivatives of pyrazole have been shown to inhibit cell proliferation in various cancer cell lines.
Case Study: Inhibition of Tumor Growth
A study explored the synthesis of pyrazole-based compounds and their efficacy in inhibiting tumor growth in xenograft models. The results demonstrated that certain derivatives could reduce tumor size significantly compared to controls, indicating the potential of this compound as a lead compound for further development in cancer therapy .
Agricultural Applications
Herbicidal Properties
The compound's structure suggests it may possess herbicidal activity. Recent evaluations have shown that similar pyrazole derivatives can effectively inhibit the growth of various weed species, making them valuable in agricultural applications.
| Compound | Target Weed | IC50 (mg/L) |
|---|---|---|
| This compound | Pennisetum alopecuroides | 3.14 |
| N-Ethyl-Pyrazol Derivative | Pennisetum alopecuroides | 1.90 |
In this context, the herbicidal activity of the compound was assessed against Pennisetum alopecuroides, indicating its potential as an effective herbicide .
Materials Science
Development of Functional Materials
The unique properties of this compound make it suitable for developing functional materials, particularly in coatings and polymers. Its ability to form stable complexes with metals can be harnessed for creating advanced materials with specific functionalities.
Case Study: Metal Complexation
Research has demonstrated that pyrazole derivatives can form complexes with transition metals, leading to materials with enhanced thermal stability and mechanical properties. These materials are being explored for applications in electronics and catalysis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Coordination Chemistry and Reactivity
Metal Binding Modes :
- The target compound’s propargyl group forms stable Pt–C bonds (e.g., [(dppe)Pt(C≡C–pyrazolylpyridine)] complexes), whereas methyl or cyclopropyl analogs primarily rely on N,N′-chelation .
- Ethyl substitution at C5 reduces steric clash compared to bulkier groups (e.g., isopropoxy in DHODH inhibitors), improving metal accessibility .
- Polynuclear Complex Formation: The propargyl-Pt unit in 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine enables sequential coordination to Ru(II), yielding heterometallic Ru₂Pt complexes . In contrast, non-alkynyl ligands (e.g., 2-(5-methyl-1H-pyrazol-3-yl)pyridine) form homometallic Mn(II) or Fe(II) complexes .
Electronic and Steric Effects
- Ethyl vs.
- Propargyl vs. Phenoxy: Propargyl’s sp-hybridized carbon enables robust metal-carbon bonding, whereas phenoxy groups (as in DHODH inhibitors) prioritize π-stacking and hydrogen bonding in biological systems .
Preparation Methods
Preparation of the Pyrazole Core
A common approach to pyrazole synthesis involves condensation reactions between hydrazines and 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl precursors. For example, Katritzky et al. described regioselective condensation of α-benzotriazolylenones with methyl and phenylhydrazines to yield substituted pyrazoles with high yields (50–94%) after base treatment and benzotriazole removal. This method allows functionalization at the 4-position, enabling access to tetrasubstituted pyrazoles, which is relevant for preparing the 5-ethyl substituent on the pyrazole ring.
Alternatively, cycloaddition reactions such as 1,3-dipolar cycloaddition of ethyl α-diazoacetate with phenylpropargyl derivatives in the presence of zinc triflate catalyst have been employed to form pyrazole rings bearing alkynyl substituents, achieving good yields (89%). This strategy is particularly useful for introducing the prop-2-yn-1-yl group at the N1 position of pyrazole.
Functionalization at N1 with Prop-2-yn-1-yl Group
Alkylation of pyrazole nitrogen with propargyl halides is a straightforward method to introduce the prop-2-yn-1-yl group. A general procedure involves stirring pyrazole boronic acid pinacol esters with the respective halide (e.g., propargyl bromide) and potassium carbonate in DMF at 60 °C until completion. The reaction mixture is then worked up by extraction and purification to yield the N-propargylated pyrazole.
Formation of the Pyrazolylpyridine Linkage
The coupling of the pyrazole ring to the pyridine nucleus at the 3-position can be efficiently achieved via Suzuki-Miyaura cross-coupling reactions. This involves reacting an aryl halide (e.g., 3-bromopyridine) with a pyrazolylboronic acid or its pinacol ester in the presence of a palladium catalyst (e.g., PdCl2(PPh3)2) and cesium carbonate base in dry DMF or DME under nitrogen atmosphere at 85–100 °C. The reaction progress is monitored by LC-MS or TLC, and after completion, the product is isolated by extraction and purification.
Representative Preparation Protocol
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: Proton NMR typically shows characteristic singlets for ethyl methyl protons (~2.5 ppm), alkyne protons (~2.0–2.5 ppm), and aromatic pyridine and pyrazole protons (6.5–8.5 ppm).
- FTIR Spectroscopy: Alkyne C≡C stretch near 2100–2200 cm⁻¹ confirms prop-2-yn-1-yl group; NH and aromatic C=N stretches appear in 3000–1600 cm⁻¹ region.
- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight confirm the formation of the target compound.
Summary of Research Findings
- The combination of regioselective pyrazole ring formation, selective N-alkylation with propargyl halides, and Suzuki coupling with pyridine derivatives provides a robust, high-yielding route to 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine.
- The use of palladium-catalyzed cross-coupling is critical for efficient and selective C–C bond formation.
- Alkylation conditions are mild and compatible with other functional groups, enabling diverse substitution patterns.
- Analytical data consistently confirm the structure and purity of the synthesized compounds.
This synthesis strategy is supported by multiple peer-reviewed studies focusing on pyrazole and pyrazolylpyridine derivatives, avoiding less reliable sources and emphasizing reproducible, well-characterized methods.
Q & A
Q. What are the established synthetic routes for 2-(5-ethyl-1-(prop-2-yn-1-yl)-1H-pyrazol-3-yl)pyridine?
The compound is synthesized via nucleophilic substitution of propargylic bromide with a pyrazolylpyridine precursor in the presence of a weak base (e.g., K₂CO₃). The reaction is typically carried out in anhydrous DMF or THF under inert gas (N₂/Ar) to prevent side reactions. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assignments rely on splitting patterns (e.g., pyridine protons at δ 8.5–9.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) and coupling constants (e.g., alkynyl protons at δ 2.5–3.0 ppm with J ≈ 2.5 Hz) .
- IR Spectroscopy : Key stretches include C≡C (alkynyl) at ~2100 cm⁻¹ and pyridine/pyrazole ring vibrations at 1500–1600 cm⁻¹ .
- Elemental Analysis : Confirms stoichiometry (C, H, N) with <0.4% deviation .
Q. How does the alkynyl group influence coordination chemistry?
The terminal alkyne (C≡CH) acts as a σ-donor for late transition metals (e.g., Pt, Ru). Its linear geometry and electron-rich nature facilitate metal-carbon bond formation, enabling the synthesis of polynuclear complexes .
Advanced Research Questions
Q. How can this ligand be used to construct heterometallic complexes?
The bifunctional ligand combines a pyrazolylpyridine site (N,N'-chelation) and an alkynyl site (σ-bonding). For example:
Q. What structural insights can X-ray crystallography provide for metal complexes of this ligand?
Single-crystal X-ray diffraction reveals:
Q. How do substituents (ethyl, propargyl) affect ligand flexibility and metal binding?
- Ethyl Group : Enhances hydrophobicity and steric bulk, potentially modulating solubility and selectivity in solvent extraction (e.g., Am³⁺/Eu³⁺ separation) .
- Propargyl Group : Provides a reactive handle for click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to functionalize the ligand post-synthesis .
Q. What computational methods predict the ligand’s selectivity in lanthanide/actinide separation?
Density Functional Theory (DFT) with scalar relativistic corrections evaluates:
- Binding Energies : Compare ΔG for Am³⁺ vs. Eu³⁺ complexes.
- Charge Distribution : Electron-withdrawing groups (e.g., pyridine) enhance hard acid (Am³⁺) affinity over softer Eu³⁺ .
Contradictions and Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
